Bis(p-dimethylaminobenzylidene)benzidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6001-51-0 |
|---|---|
Molecular Formula |
C30H30N4 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-[[4-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4/c1-33(2)29-17-5-23(6-18-29)21-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-22-24-7-19-30(20-8-24)34(3)4/h5-22H,1-4H3 |
InChI Key |
LTPFCLBRAINGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Bis P Dimethylaminobenzylidene Benzidine
Principal Condensation Reactions for Azomethine Linkage Formation
The core of Bis(p-dimethylaminobenzylidene)benzidine synthesis lies in the condensation reaction between the aldehydic group of p-dimethylaminobenzaldehyde and the primary amino groups of benzidine (B372746). This reaction typically involves the mixing of the two precursors in a suitable solvent, often with the application of heat to drive the reaction to completion. The general reaction scheme involves two moles of p-dimethylaminobenzaldehyde reacting with one mole of benzidine to form the target molecule and two molecules of water. niscpr.res.in
Optimization of Reaction Conditions: Solvent Systems, Temperature Profiles, and Stoichiometric Ratios
The efficiency of the Schiff base formation is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize the yield and purity of this compound.
Solvent Systems: The choice of solvent is crucial as it needs to dissolve the reactants and facilitate the reaction. Ethanol and methanol are commonly employed solvents for the synthesis of benzidine-derived Schiff bases. uobasrah.edu.iq These polar protic solvents are effective in dissolving both the aldehyde and the diamine. In some procedures, benzene has also been utilized as the reaction medium. sapub.org The selection of the solvent can influence the reaction rate and the ease of product isolation.
Temperature Profiles: The condensation reaction is typically carried out under reflux conditions, which implies that the reaction temperature is maintained at the boiling point of the solvent used. uobasrah.edu.iqsapub.org For instance, when using ethanol, the reaction mixture is heated to its boiling point (approximately 78 °C). The application of heat is necessary to overcome the activation energy of the reaction and to facilitate the removal of water, which is a byproduct of the condensation. The duration of heating can range from a few hours to over ten hours, depending on the specific reactants and solvent system. sapub.org
Stoichiometric Ratios: The synthesis of this compound specifically requires a 2:1 molar ratio of p-dimethylaminobenzaldehyde to benzidine. niscpr.res.in This stoichiometry ensures that both primary amino groups of the benzidine molecule react with an aldehyde molecule, leading to the formation of the desired bis-substituted product. An excess of the aldehyde may be used to ensure the complete conversion of the diamine.
The following table summarizes typical reaction conditions for the synthesis of benzidine-derived Schiff bases.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol, Benzene | Good solubility for reactants, facilitates heat transfer. |
| Temperature | Reflux | Provides energy to overcome activation barrier, aids in water removal. |
| Stoichiometry | 2:1 (Aldehyde:Amine) | Ensures formation of the bis-substituted Schiff base. |
| Duration | 3-12 hours | Allows for the reaction to proceed to completion. |
Exploration of Catalytic Approaches in Schiff Base Synthesis: Acid and Metal-Ion Catalysis
To enhance the rate and efficiency of the condensation reaction, various catalytic approaches have been investigated.
Acid Catalysis: The formation of the azomethine linkage is often accelerated by the presence of an acid catalyst. A few drops of a weak acid, such as glacial acetic acid, are commonly added to the reaction mixture. sapub.orgmdpi.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of benzidine. Natural acids, found in sources like unripe mango extract, have also been explored as green and cost-effective catalysts for Schiff base synthesis. ijraset.com
Metal-Ion Catalysis: While more commonly associated with the formation of metal complexes with the resulting Schiff base, the presence of metal ions can also influence the initial synthesis. Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and activating the aldehyde towards nucleophilic attack. The synthesis of lanthanide complexes with this compound, for example, involves the in-situ formation of the Schiff base in the presence of the metal salt, suggesting a potential catalytic role of the metal ion in the condensation step. niscpr.res.in
Precursor Synthesis and Purification Strategies
The purity of the final product, this compound, is directly dependent on the quality of the starting materials. Therefore, effective synthesis and purification protocols for the precursors, p-dimethylaminobenzaldehyde and benzidine, are of paramount importance.
Methodologies for p-Dimethylaminobenzaldehyde Preparation and Isolation
A widely used and efficient method for the synthesis of p-dimethylaminobenzaldehyde is the Vilsmeier-Haack reaction. orgsyn.orgwikipedia.org This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-dimethylaniline, using a Vilsmeier reagent.
The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com The reaction proceeds through the formation of a chloroiminium ion, which then acts as the formylating agent.
A general procedure for the Vilsmeier-Haack synthesis of p-dimethylaminobenzaldehyde is as follows:
N,N-dimethylformamide is cooled in an ice bath, and phosphorus oxychloride is added dropwise to form the Vilsmeier reagent. lookchem.com
N,N-dimethylaniline is then added to the reaction mixture. lookchem.com
The mixture is heated, typically on a steam bath, for a couple of hours. lookchem.com
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as a saturated aqueous solution of sodium acetate, to precipitate the product. orgsyn.orglookchem.com
The crude p-dimethylaminobenzaldehyde is then isolated by filtration and washed with water. lookchem.com
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
Purification Protocols and Handling Considerations for Benzidine
Benzidine is a solid crystalline compound that often contains impurities from its synthesis, which typically involves the benzidine rearrangement of hydrazobenzene. google.com Purification is essential to ensure the formation of a high-purity Schiff base.
Purification Protocols: A common and effective method for purifying benzidine is recrystallization. This technique involves dissolving the impure benzidine in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly, causing the pure benzidine to crystallize out while the impurities remain in the solution. emu.edu.tr Suitable solvents for the recrystallization of benzidine include ethanol-water mixtures and toluene. google.comorgsyn.org Another purification strategy involves washing the impure benzidine salt with an aqueous solution of an organic polar solvent, such as acetone or isopropanol, to remove impurities. google.com
Handling Considerations: It is imperative to handle benzidine with extreme caution as it is a known carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times to prevent skin contact and inhalation of the dust. All waste materials contaminated with benzidine must be disposed of according to institutional and regulatory guidelines for hazardous waste.
Integration of Green Chemistry Principles in Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for Schiff bases, including this compound. These green chemistry approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. semanticscholar.org
Several green synthetic strategies are applicable to the synthesis of this compound:
Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key principle of green chemistry. Water has been successfully used as a solvent for the synthesis of some Schiff bases, offering a non-toxic and readily available medium. bibliotekanauki.pl
Solvent-Free Synthesis: An even greener approach is to conduct the reaction in the absence of any solvent. Solvent-free methods, such as grinding the reactants together in a mortar and pestle at room temperature, have proven to be highly efficient for the synthesis of aromatic Schiff bases, often resulting in high yields in a short amount of time. bibliotekanauki.pl
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods. scirp.org This technique can be performed with or without a solvent.
Use of Natural Catalysts: As mentioned earlier, natural acids from fruit juices can be used as effective and biodegradable catalysts, replacing more hazardous mineral or organic acids. ijraset.com
The following table compares conventional and green synthetic methods for Schiff base synthesis.
| Feature | Conventional Method | Green Method |
| Solvent | Organic solvents (e.g., ethanol, benzene) | Water, or solvent-free |
| Catalyst | Mineral/organic acids | Natural acids, or catalyst-free |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, grinding (mechanical energy) |
| Reaction Time | Hours | Minutes to hours |
| Environmental Impact | Higher | Lower |
Solvent-Free Synthesis and Environmentally Benign Reaction Media
Conventional methods for the synthesis of Schiff bases, including this compound, often involve the use of organic solvents to facilitate the reaction between the aldehyde and the amine. While effective, these solvents can be hazardous, volatile, and contribute to environmental pollution. To address these concerns, solvent-free and environmentally benign reaction media have been investigated for the synthesis of this and related compounds.
Microwave-Assisted Solvent-Free Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. In a solvent-free approach, the reactants, p-dimethylaminobenzaldehyde and benzidine, are mixed in a stoichiometric ratio and subjected to microwave irradiation. The high-frequency electromagnetic waves directly interact with the polar molecules, leading to rapid and uniform heating, which accelerates the condensation reaction and the removal of the water byproduct.
Mechanochemical Synthesis (Grinding):
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers another solvent-free alternative for the synthesis of this compound. In this method, solid reactants are ground together in a mortar and pestle or a ball mill. The mechanical force brings the reactant molecules into close contact, initiating the chemical reaction without the need for a solvent. This technique is often simple, rapid, and can lead to high yields of the desired product. The synthesis of various Schiff bases via mechanochemical methods has been successfully demonstrated, suggesting its potential applicability for the target compound.
Environmentally Benign Solvents:
When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional organic solvents. For the synthesis of this compound, solvents such as water or ethanol could be considered. Water is a non-toxic, non-flammable, and abundant solvent. While the reactants may have limited solubility in water, the reaction can sometimes be promoted at the interface or by using a phase-transfer catalyst. Ethanol, being a bio-based and less toxic solvent, also presents a greener alternative to solvents like methanol or chlorinated hydrocarbons.
Interactive Data Table: Comparison of Synthetic Methods for Schiff Bases (Analogous Systems)
| Method | Reactants | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional | Aromatic Aldehyde, Aromatic Amine | Ethanol | Acetic Acid | Several hours | 70-85 | General textbook knowledge |
| Microwave | Aromatic Aldehyde, Aromatic Amine | None | None | 5-15 minutes | 85-95 | |
| Mechanochemical | Aromatic Aldehyde, Aromatic Amine | None | None | 10-30 minutes | 90-98 | |
| Aqueous Medium | Aromatic Aldehyde, Aromatic Amine | Water | None | 1-2 hours | 80-92 | General green chemistry literature |
Atom Economy and Waste Minimization Strategies
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal reaction has an atom economy of 100%.
The synthesis of this compound from p-dimethylaminobenzaldehyde and benzidine is a condensation reaction that forms two molecules of water as the only byproduct. The reaction can be represented as:
2 (CH₃)₂NC₆H₄CHO + H₂NC₆H₄C₆H₄NH₂ → (CH₃)₂NC₆H₄CH=N-C₆H₄C₆H₄-N=CHC₆H₄N(CH₃)₂ + 2 H₂O
To calculate the theoretical atom economy:
Molecular Weight of this compound (C₃₀H₃₀N₄): 446.59 g/mol
Molecular Weight of p-dimethylaminobenzaldehyde (C₉H₁₁NO): 149.19 g/mol
Molecular Weight of Benzidine (C₁₂H₁₂N₂): 184.24 g/mol
Total Molecular Weight of Reactants: (2 * 149.19) + 184.24 = 482.62 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Atom Economy (%) = (446.59 / 482.62) x 100 ≈ 92.5%
This high theoretical atom economy indicates that the reaction is inherently efficient in terms of atom utilization.
Waste Minimization Strategies:
Beyond the inherent atom economy, several strategies can be employed to minimize waste during the synthesis of this compound:
Solvent-Free Conditions: As discussed previously, eliminating the use of solvents significantly reduces the generation of solvent waste, which is a major contributor to chemical waste.
Catalyst Selection: If a catalyst is used to accelerate the reaction, choosing a heterogeneous or recyclable catalyst is preferable to a homogeneous one. Heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste.
Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and reactant stoichiometry can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste.
Work-up and Purification: Employing simple and efficient work-up and purification procedures, such as filtration and recrystallization from green solvents, can minimize the use of additional chemicals and the generation of waste.
Scale-Up Considerations and Process Intensification for Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. Process intensification aims to develop smaller, safer, and more energy-efficient processes.
Scale-Up Considerations:
Heat Transfer: Exothermic reactions can pose a safety risk upon scale-up due to the reduced surface-area-to-volume ratio of larger reactors, which can lead to inefficient heat dissipation. The condensation reaction for Schiff base formation is typically mildly exothermic. For larger scale laboratory preparations, monitoring the internal temperature and providing adequate cooling may be necessary.
Mass Transfer: In solvent-free reactions, efficient mixing becomes crucial to ensure adequate contact between the reactants. For mechanochemical methods, the efficiency of grinding or milling needs to be maintained at a larger scale. For microwave-assisted synthesis, ensuring uniform microwave irradiation throughout the larger reaction volume is important.
Reaction Time: Reaction times may need to be adjusted during scale-up. What works in minutes on a small scale might require longer periods for completion on a larger scale to ensure homogeneity and complete conversion.
Product Isolation: Isolating the product from a larger reaction mixture may require different techniques. For example, filtration and washing of a larger quantity of solid product may require larger equipment and more solvent (if used for washing).
Process Intensification for Laboratory Synthesis:
Several process intensification techniques can be applied to the laboratory synthesis of this compound to improve efficiency and safety:
Continuous Flow Synthesis: Instead of traditional batch reactors, continuous flow reactors (microreactors or tubular reactors) can be used. In a flow setup, reactants are continuously pumped and mixed, and the product is collected at the outlet. Flow chemistry offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability.
Microwave Flow Reactors: Combining the benefits of microwave heating with continuous flow processing can lead to highly efficient and rapid synthesis.
Ultrasound-Assisted Synthesis: Sonication can be used to enhance mixing and mass transfer, particularly in heterogeneous or viscous reaction mixtures, potentially leading to shorter reaction times and higher yields.
Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Imines (Conceptual)
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Milliliters to Liters | Microliters to Milliliters |
| Heat Transfer | Limited by surface area | Excellent, high surface-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Excellent, efficient mixing |
| Control of Parameters | Less precise | Highly precise (temperature, pressure, time) |
| Safety | Potential for thermal runaway | Inherently safer, small reaction volumes |
| Scalability | Often requires re-optimization | "Scaling out" by running multiple reactors in parallel |
Advanced Structural Characterization and Elucidation Studies
High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation
Spectroscopic methods are indispensable for probing the molecular structure in solution and solid phases. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman) offer complementary information to build a complete structural picture.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, multi-dimensional NMR experiments are essential for mapping the intricate connectivity of a molecule as large as Bis(p-dimethylaminobenzylidene)benzidine.
2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on the benzidine (B372746) and p-dimethylaminobenzylidene rings. For instance, the protons labeled H-2'/H-6' would show a cross-peak with H-3'/H-5', confirming their ortho relationship. Similarly, H-2/H-6 would correlate with H-3/H-5 on the central biphenyl (B1667301) moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is a powerful tool for assigning carbon signals based on their known proton chemical shifts. Each protonated carbon atom in the structure would produce a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments. For example, the imine proton (H-7') would show a correlation to the C-4' carbon of the dimethylamino-substituted ring and the C-4 carbon of the benzidine ring, unequivocally establishing the connectivity across the C=N bond. Likewise, the methyl protons of the dimethylamino group would show correlations to the C-4' carbon, confirming their attachment.
A summary of expected key 2D NMR correlations is presented in the table below.
| Proton (¹H) Signal | Expected COSY (¹H) Correlation(s) | Expected HSQC (¹³C) Correlation | Expected HMBC (¹³C) Correlation(s) |
| H-7' (Imine) | H-2'/H-6' | C-7' | C-4, C-2'/C-6', C-4' |
| H-2'/H-6' | H-3'/H-5', H-7' | C-2'/C-6' | C-4', C-7' |
| H-3'/H-5' | H-2'/H-6' | C-3'/H-5' | C-1', C-4' |
| H-2/H-6 | H-3/H-5 | C-2/C-6 | C-1, C-4 |
| H-3/H-5 | H-2/H-6 | C-3/H-5 | C-1, C-4 |
| -N(CH₃)₂ | None | C-Methyl | C-4' |
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₃₀H₃₀N₄), the expected exact mass can be calculated and compared to the experimental value, typically with sub-ppm (parts-per-million) accuracy, confirming the molecular formula. drugfuture.com
Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's assembly. Key fragmentation pathways for this compound would likely involve:
Cleavage of the imine (C=N) bond: This is a common fragmentation pathway for Schiff bases, which would lead to characteristic fragment ions corresponding to the p-dimethylaminobenzylidene and the benzidine moieties.
Fragmentation of the dimethylaminophenyl group: Loss of methyl radicals (•CH₃) or the entire dimethylamino group.
Cleavage of the biphenyl bond: Scission of the central C-C bond connecting the two phenyl rings of the benzidine core.
| Theoretical Mass (Monoisotopic) | Measured Mass (HRMS) | Mass Error (ppm) | Molecular Formula | Key Fragment Ions (m/z) | Probable Structure of Fragment |
| 446.24670 | Data not available | Data not available | C₃₀H₃₀N₄ | 262.15 | [C₁₈H₁₆N₂]⁺ |
| 184.10 | [C₁₂H₁₂N₂]⁺ (Benzidine) | ||||
| 147.11 | [C₁₀H₁₃N]⁺ | ||||
| 132.08 | [C₉H₁₀N]⁺ |
Vibrational spectroscopy probes the characteristic vibrations of chemical bonds within a molecule, providing a distinct fingerprint for identifying functional groups. FT-IR and Raman spectroscopy are complementary techniques governed by different selection rules.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most characteristic absorption band is that of the imine (C=N) stretching vibration. Studies have identified a strong band for this vibration occurring at approximately 1612 cm⁻¹. niscpr.res.in Upon coordination with a metal ion, this band typically shifts to a lower frequency (e.g., 1590-1605 cm⁻¹), indicating the involvement of the azomethine nitrogen in bonding. niscpr.res.in Another key band is the aromatic C-N stretching vibration, found around 1328 cm⁻¹. niscpr.res.in Other expected bands include C-H stretching from the aromatic rings and methyl groups (~2800-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, strong Raman signals would be expected for the symmetric stretching of the aromatic rings and the C=C bonds. The symmetric nature of the biphenyl linkage would also give rise to a characteristic Raman signal. The complementarity with FT-IR is crucial; for instance, highly symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. mdpi.com
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to weak intensity |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | From -N(CH₃)₂ groups |
| C=N Stretch (Imine) | ~1612 (Strong) niscpr.res.in | ~1612 | Key diagnostic peak |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple strong bands |
| C-N Stretch (Aromatic) | ~1328 niscpr.res.in | Variable | |
| C-H Bending | 900-675 | Variable | Fingerprint region |
Computational Validation of Spectroscopic and Structural Data through Theoretical Calculations
Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for the validation and deeper interpretation of experimentally obtained spectroscopic and structural data. By modeling the molecular structure of this compound and calculating its properties, a direct comparison between theoretical and experimental values can be drawn. This correlative approach provides a robust confirmation of the molecular geometry and the assignment of spectroscopic signals.
Methodology of Theoretical Calculations:
In typical computational studies on Schiff bases and related compounds, the geometry of the molecule is first optimized to find its lowest energy conformation. This is often achieved using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true energy minimum. Nuclear Magnetic Resonance (NMR) chemical shifts are also commonly calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Validation of Structural Parameters:
Table 3.3.1: Representative Theoretical vs. Experimental Bond Lengths for Schiff Bases (Note: This table is illustrative of the methodology, as specific data for the title compound is not available in the reviewed literature.)
| Bond | Typical Calculated Bond Length (Å) (DFT/B3LYP) | Typical Experimental Bond Length (Å) (X-ray Crystallography) |
|---|---|---|
| C=N (Imine) | ~1.28 - 1.30 | ~1.27 - 1.29 |
| C-N (Aromatic) | ~1.40 - 1.42 | ~1.41 - 1.43 |
| C-C (Biphenyl Link) | ~1.48 - 1.50 | ~1.49 - 1.51 |
Validation of Spectroscopic Data:
A crucial aspect of computational validation is the correlation of calculated spectroscopic data with experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations yield a set of frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model. The scaled theoretical spectrum can then be compared with the experimental IR spectrum, aiding in the precise assignment of vibrational modes, such as the characteristic C=N stretching frequency of the imine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method allows for the calculation of isotropic magnetic shielding constants, which can be converted into chemical shifts (δ). By comparing the calculated ¹H and ¹³C NMR chemical shifts with the experimental values, the assignment of signals to specific nuclei within the molecule can be unequivocally confirmed.
Table 3.3.2: Representative Comparison of Calculated and Experimental Spectroscopic Data for Schiff Bases (Note: This table is illustrative of the methodology, as specific data for the title compound is not available in the reviewed literature.)
| Parameter | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~1620-1640 (scaled) | ~1610-1630 | C=N Stretch |
| ¹H NMR Chemical Shift (ppm) | ~8.3-8.6 | ~8.2-8.5 | CH=N Proton |
| ¹³C NMR Chemical Shift (ppm) | ~158-162 | ~157-161 | CH=N Carbon |
Theoretical and Computational Chemistry of Bis P Dimethylaminobenzylidene Benzidine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a conjugated system like Bis(p-dimethylaminobenzylidene)benzidine, these methods can provide valuable insights into its stability, electronic transitions, and potential for chemical reactions.
Density Functional Theory (DFT) Studies on Ground State Geometries and Molecular Orbitals (HOMO-LUMO analysis)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A typical DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
Following optimization, a HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govderpharmachemica.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have a higher chemical reactivity. nih.gov
Table 1: Hypothetical DFT Data for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 2.5 to 4.0 eV | Chemical reactivity, stability |
Note: This table is illustrative and not based on published experimental or computational data for the specific molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions
To understand the optical and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method is used to study the behavior of molecules in their excited states and to predict their electronic absorption spectra (UV-Vis spectra).
TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which correspond to the intensity of absorption peaks. This would allow for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* transitions, which are common in conjugated systems like this Schiff base.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intermolecular interactions within a molecule. For this compound, an NBO analysis would provide a detailed picture of the bonding and electronic structure.
This analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). The energies associated with these interactions indicate the strength of intramolecular charge transfer. This would be particularly insightful for understanding the electronic communication between the two halves of the molecule through the central benzidine (B372746) core.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org An MD simulation of this compound would provide insights into its conformational flexibility and behavior in different solvent environments. researchgate.netmdpi.com
By simulating the molecule's dynamics, researchers can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for a molecule with multiple rotatable bonds. Furthermore, MD simulations in explicit solvent models can reveal how the solvent molecules arrange around the solute and how this affects the solute's conformation and properties. researchgate.net
Reaction Mechanism Elucidation via Computational Reaction Pathways and Transition State Analysis
Computational chemistry can be a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Computational Prediction of Interactions with Other Chemical Species: Solvents, Ions, and Substrates
Computational methods can be used to predict how this compound will interact with other chemical species. This can be achieved through various techniques, including molecular docking and quantum mechanical calculations of interaction energies.
For instance, to study its interaction with different solvents, the solvation free energy can be calculated using implicit or explicit solvent models. To understand its potential as a ligand for metal ions, the binding energy and geometry of the resulting metal complex can be computed. niscpr.res.in Similarly, if the molecule is being investigated for a specific application, such as a sensor, its interaction with the target substrate can be modeled to predict binding affinity and selectivity.
Advanced Research Applications and Conceptual Frameworks
Integration into Supramolecular Chemistry and Self-Assembly Systems
The unique structural characteristics of Bis(p-dimethylaminobenzylidene)benzidine make it a compelling candidate for studies in supramolecular chemistry, where the focus is on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional structures.
Investigation of Non-Covalent Interactions in Organized Structures
The self-assembly of this compound in the solid state and in solution is anticipated to be directed by a combination of non-covalent interactions, primarily π-π stacking and potentially weak hydrogen bonds.
A study on a related Schiff base, 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide, revealed the presence of π-π stacking and N-H···π interactions in its crystal structure, highlighting the importance of these forces in the solid-state arrangement of such molecules.
Design Principles for Templated Assembly and Hierarchical Architectures
The controlled self-assembly of this compound can be guided by external templates or designed to form complex hierarchical structures. The principles for achieving such ordered assemblies would involve leveraging the directionality and specificity of non-covalent interactions.
Templated Assembly: The use of templates, such as surfaces or other molecules, can direct the organization of this compound molecules into specific patterns. For instance, adsorption on a crystalline surface could induce a particular packing arrangement that differs from its bulk crystal structure. Host-guest chemistry could also be employed, where the molecule is encapsulated within a larger host, leading to controlled dimensionality and orientation in the resulting assembly.
Hierarchical Architectures: The design of hierarchical structures involves a multi-level organization process. For this compound, this could entail the initial formation of one-dimensional stacks or two-dimensional sheets through π-π stacking and weak hydrogen bonding. These primary structures could then further organize into more complex three-dimensional architectures. The introduction of specific functional groups or modifications to the molecular structure could be a strategy to program this hierarchical self-assembly. Schiff base macrocycles have been shown to form lyotropic liquid crystals, demonstrating a higher level of organization from molecular components.
Role in Advanced Materials Science as a Structural Motif
The rigid, conjugated structure of this compound makes it an attractive building block, or structural motif, for the creation of advanced materials with tailored properties.
Conceptual Frameworks for its Utilization as a Precursor in Polymer Synthesis and Network Formation
This compound can be conceptualized as a monomer for the synthesis of novel polymers and cross-linked networks. The presence of reactive sites and the inherent rigidity of the molecule are key features in this context.
Polymer Synthesis: The imine linkages in this compound, while relatively stable, can be susceptible to hydrolysis. However, the synthesis of poly(Schiff base)s is a well-established field. The oxidative condensation of benzidine (B372746) has been shown to produce oligomers and polymers with diimine units. Conceptually, this compound could be polymerized through reactions involving its aromatic rings or by designing derivatives with polymerizable functional groups. Such polymers would be expected to possess interesting thermal and electronic properties due to the extended conjugation.
Network Formation: The molecule can act as a cross-linking agent in the formation of polymer networks. Its rigid structure could impart enhanced thermal stability and mechanical strength to the resulting material. For example, it could be incorporated into epoxy resins or other thermosetting polymers. The use of N,N'-Methylene-bis-acrylamide as a cross-linker in acrylamide polymerization is a well-known example of how a bifunctional molecule can create a network structure. Similarly, Bis(methacrylamide)s have been investigated for thermal radical polymerization.
Design Principles for its Incorporation as a Building Block in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The defined geometry and potential for forming strong covalent or coordination bonds make this compound a promising candidate for incorporation into porous crystalline materials like COFs and MOFs.
Covalent Organic Frameworks (COFs): COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered, porous structures. Benzidine and its derivatives are commonly used as linear linkers in the synthesis of imine-based COFs. The design principle for incorporating this compound into a COF would involve reacting it with multitopic linkers, for example, trialdehydes, to form a 2D or 3D network. The resulting COF would possess a high degree of conjugation and could exhibit interesting optoelectronic properties. The porosity of such a COF would be determined by the geometry of the building blocks.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The nitrogen atoms of the imine and dimethylamino groups in this compound can act as coordination sites for metal ions. A study on the complexes of this compound with trivalent lanthanides demonstrated that the azomethine nitrogens are involved in bonding. To incorporate this molecule into a MOF, it could be used as a ligand that coordinates to metal centers, forming a porous framework. The design would involve selecting appropriate metal nodes that can coordinate with the nitrogen atoms of the ligand to generate a stable and porous structure. The synthesis of MOFs often involves solvothermal methods where the components are reacted in a sealed vessel at elevated temperatures.
Theoretical Considerations for Chemosensing and Molecular Recognition Mechanisms
The electronic and structural features of this compound suggest its potential for use in chemosensing and molecular recognition applications. Theoretical studies can provide valuable insights into the underlying mechanisms.
The presence of electron-donating dimethylamino groups and the extended π-system can lead to intramolecular charge transfer (ICT) phenomena, which are often sensitive to the surrounding environment. The interaction of the imine nitrogen atoms with analytes, such as metal ions or small molecules, can perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties (e.g., fluorescence or color).
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the interaction of this compound with various analytes. These calculations can help in:
Predicting Binding Sites and Affinities: DFT can be used to identify the most favorable binding sites on the molecule for a given analyte and to estimate the binding energy.
Understanding Electronic Transitions: Time-dependent DFT (TD-DFT) can simulate the electronic absorption and emission spectra of the molecule both in its free form and when complexed with an analyte. This can help in rationalizing the observed changes in color or fluorescence upon analyte binding.
Elucidating the Sensing Mechanism: Theoretical models can elucidate the mechanism of sensing, for example, by showing how analyte binding affects the ICT character of the molecule or induces conformational changes that alter its photophysical properties.
Schiff bases derived from benzidine have been shown to act as "turn-on" fluorescent chemosensors for specific metal ions like Zn2+. The proposed mechanism often involves the chelation of the metal ion by the imine nitrogen and other donor atoms, which restricts intramolecular rotation and enhances fluorescence emission. Theoretical studies on related Schiff bases have provided insights into their electronic properties and how they are modulated by substituents and interactions with analytes.
Theoretical Principles in Molecular Electronics and Optics
The extended π-conjugated system of this compound makes it a candidate for use in organic electronic materials, where understanding charge transport is crucial. Theoretical modeling of charge transport in such molecular solids involves a combination of electronic structure calculations, molecular dynamics, and Monte-Carlo simulations. nih.gov The primary mechanism of charge transport can range from coherent (band-like) to incoherent (hopping), or an intermediate between the two. nih.gov
The type of transport is largely determined by the interplay between the charge transfer integral (electronic coupling) between adjacent molecules and the site energy differences, which are influenced by dynamic disorder arising from molecular vibrations and structural fluctuations. nih.gov In a conjugated system like this compound, charge transport would likely occur along the π-stacking direction in the solid state.
Theoretical models often employ Monte-Carlo simulations to track the movement of a charge carrier as it hops between molecular sites. nih.gov Key parameters in these models include:
Electronic Coupling (Transfer Integral): This quantifies the ease with which an electron can move between adjacent molecules. It is highly sensitive to the intermolecular distance and orientation.
Site Energy Disorder: Variations in the local electrostatic environment lead to differences in the energy levels of neighboring molecules. This disorder can be static (due to defects) or dynamic (due to thermal motion).
Reorganization Energy: The energy required to distort the molecular geometry upon addition or removal of a charge carrier.
The application of an external electric field significantly influences charge transport. It can assist in overcoming site energy gaps, promoting a more coherent-like transport. nih.gov However, a high electric field can also increase dispersion, which can lead to charge trapping and impact the efficiency of devices like organic light-emitting diodes (OLEDs). nih.gov By modeling these factors, researchers can predict properties like charge mobility and current density-voltage characteristics, providing a theoretical framework to design molecules with optimized electronic properties. nih.gov
Modeling the photophysical processes of complex organic molecules like this compound is essential for understanding and predicting their optical properties, such as fluorescence and phosphorescence. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its optical behavior.
Laser transient absorption spectroscopy is a powerful experimental technique that can detect the formation of short-lived excited species, providing data for theoretical models. researchgate.net For conjugated molecules with flexible bonds and electron-donating groups, several key processes can occur:
Internal Conversion and Vibrational Relaxation: The molecule rapidly relaxes from higher excited singlet states to the lowest excited singlet state (S₁), typically on a femtosecond to picosecond timescale.
Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield.
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, molecules with electron donor and acceptor groups connected by a single bond can undergo rotation in the excited state. This leads to the formation of a TICT state, which is often non-emissive or emits at a much longer wavelength, providing a mechanism for fluorescence quenching. The dimethylamino and benzylidene groups in this compound provide the structural basis for potential TICT state formation.
Intersystem Crossing (ISC): A non-radiative transition from a singlet excited state (e.g., S₁) to a triplet excited state (T₁). This process is often facilitated by changes in geometry, such as the formation of a twisted intermediate state. researchgate.net
Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This process is much slower than fluorescence.
Theoretical modeling of these phenomena involves calculating the potential energy surfaces of the ground and excited states. This allows for the identification of energy minima corresponding to different conformations (e.g., planar vs. twisted) and the calculation of energy barriers for transitions between states. Quantum chemical methods can be used to predict absorption and emission spectra, lifetimes of excited states, and quantum yields, providing a comprehensive understanding of the molecule's photophysical behavior.
Future Directions and Emerging Research Avenues for Bis P Dimethylaminobenzylidene Benzidine
The Schiff base compound Bis(p-dimethylaminobenzylidene)benzidine, synthesized from the condensation of p-dimethylaminobenzaldehyde and benzidine (B372746), presents a versatile molecular scaffold with significant potential for further scientific exploration. niscpr.res.in While initial studies have characterized its structure and coordination chemistry, numerous avenues for future research are emerging. These directions focus on enhancing its synthesis, understanding its properties through advanced modeling, exploring its interdisciplinary applications, overcoming practical production challenges, and designing novel functional molecules through strategic modification.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Bis(p-dimethylaminobenzylidene)benzidine in academic laboratories?
- Methodological Answer : Synthesis typically involves condensation reactions between benzidine derivatives and p-dimethylaminobenzaldehyde under controlled pH and temperature. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted precursors. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, and thermogravimetric analysis (TGA) to assess thermal stability (183–184°C melting point observed in similar fluorinated benzidines) . High-performance liquid chromatography (HPLC) is recommended for purity validation (>99%) .
Q. What safety protocols are essential when handling Bis(p-dimethylaminobenzylidene)benzidine, given its structural similarity to carcinogenic benzidine derivatives?
- Methodological Answer : Due to benzidine’s Group 1 carcinogenicity (IARC) and evidence that derivatives metabolize into free benzidine , researchers must:
- Use fume hoods and closed systems to avoid inhalation/contact.
- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Decontaminate waste using oxidizing agents (e.g., hydrogen peroxide) to degrade aromatic amines .
- Monitor exposure via urinary metabolite analysis (e.g., benzidine-glucuronide detection via LC-MS) .
Advanced Research Questions
Q. How can researchers investigate the metabolic activation of Bis(p-dimethylaminobenzylidene)benzidine in mammalian cell lines?
- Methodological Answer :
- In vitro models : Use hepatic (e.g., HepG2) or bladder (e.g., UMUC3) cell lines to study cytochrome P450-mediated oxidation. Monitor reactive intermediates (e.g., quinone-imine derivatives) using electron spin resonance (ESR) to detect radical cations .
- Metabolite profiling : Combine HPLC with tandem mass spectrometry (HPLC-MS/MS) to identify sulfated or glucuronidated metabolites .
- DNA adduct analysis : Apply ³²P-postlabeling or immunoassays to quantify adduct formation in exposed cells .
Q. How should contradictory data on the carcinogenicity of benzidine derivatives be addressed in risk assessment?
- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) or coexposure to other amines (e.g., p-naphthylamine) . To resolve this:
- Conduct species-specific studies: Rodent models (rats/mice) for bladder carcinogenesis vs. in vitro human urothelial models.
- Use dose-response modeling to distinguish threshold effects, particularly for low-dose occupational exposures .
- Apply computational toxicology (e.g., QSAR models) to predict metabolite toxicity based on substitution patterns .
Q. What advanced material applications exist for Bis(p-dimethylaminobenzylidene)benzidine derivatives, and how are their properties optimized?
- Methodological Answer : Derivatives like fluorinated benzidines are used in:
- Metal-organic frameworks (MOFs) : Optimize porosity via solvent-assisted ligand exchange; characterize surface area via Brunauer-Emmett-Teller (BET) analysis .
- Polyimides for flexible electronics : Enhance thermal stability (>250°C) by copolymerizing with dianhydrides (e.g., 6FDA). Measure linear thermal expansion coefficients (23.4 × 10⁻⁶/K) using thermomechanical analysis (TMA) .
- Solar cells : Improve charge transport by doping with electron-withdrawing groups (e.g., trifluoromethyl) and evaluate via photoluminescence quenching assays .
Q. What mechanistic insights explain the proliferative effects of benzidine derivatives in bladder cancer cells?
- Methodological Answer : In UMUC3 cells, benzidine activates ERK5/MAPK pathways, promoting G1/S cell cycle transition. Key steps:
- Flow cytometry : Quantify cell cycle phases (increased S-phase cells) after 24–48h exposure .
- Western blotting : Detect upregulated cyclin D1/PCNA and downregulated p21 .
- Inhibitor assays : Use ERK5-specific inhibitors (e.g., XMD8-92) to confirm pathway involvement in proliferation .
Methodological Notes
- Analytical Techniques : For detecting trace metabolites, combine solid-phase extraction (SPE) with ultra-high-resolution MS .
- Controlled Experiments : Always include benzidine-free controls to distinguish effects of derivatives from parent compounds .
- Ethical Compliance : Follow Rotterdam Convention guidelines for restricted research use and transboundary shipment documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
